molecular formula C10H5BrN2 B1339123 4-Bromoquinoline-6-carbonitrile CAS No. 642477-82-5

4-Bromoquinoline-6-carbonitrile

Cat. No.: B1339123
CAS No.: 642477-82-5
M. Wt: 233.06 g/mol
InChI Key: GFHZKMVPIQRHHT-UHFFFAOYSA-N
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Description

4-Bromoquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H5BrN2. It features a quinoline ring with a bromine atom at the 4th position and a carbonitrile group at the 6th position

Preparation Methods

The synthesis of 4-Bromoquinoline-6-carbonitrile typically involves several stepsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like acetonitrile . Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Bromoquinoline-6-carbonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Bromoquinoline-6-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine and carbonitrile groups play crucial roles in binding to these targets, influencing various biochemical pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Bromoquinoline-6-carbonitrile can be compared with other quinoline derivatives such as:

  • 4-Chloroquinoline-6-carbonitrile
  • 4-Fluoroquinoline-6-carbonitrile
  • 4-Iodoquinoline-6-carbonitrile

These compounds share similar structural features but differ in their halogen substituents, which can significantly affect their chemical reactivity and biological activities . The unique combination of bromine and carbonitrile groups in this compound makes it particularly interesting for specific applications where these functional groups are advantageous.

Properties

IUPAC Name

4-bromoquinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-3-4-13-10-2-1-7(6-12)5-8(9)10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHZKMVPIQRHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467989
Record name 4-bromoquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642477-82-5
Record name 4-Bromo-6-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642477-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromoquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of quinolinone (b) (12.0 g, 70.5 mmol) in DMF (60 ml) was treated dropwise with phosphorus tribromide (8.0 ml, 84.6 mmol) over 10 minutes (exothermic). After allowing to stir and cool to room temperature, ice water (100 ml) was added and the mixture was stirred 30 minutes, then basified to pH8 by dropwise addition of 50% NaOH with cooling. The resultant solid was filterd off, washed with water and air dried to afford a tan solid (14.3 g, 87%).
Quantity
12 g
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reactant
Reaction Step One
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8 mL
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60 mL
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ice water
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100 mL
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0 (± 1) mol
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reactant
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Yield
87%

Synthesis routes and methods III

Procedure details

To a solution of (b) (12 g, 70.5 mmol) in DMF (75 ml) was added dropwise phosphorous tribromide (8 ml, 84.6 mmol) over five minutes (slightly exothermic). The reaction was allowed to cool to room temperature and was then diluted with ice water (100 ml) and stirred 1 hour then diluted with additional water (300 ml). The product was filtered off, washed with water and air dried to provide 14.3 g of product (87%).
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12 g
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8 mL
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reactant
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75 mL
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ice water
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100 mL
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300 mL
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Yield
87%

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